2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with difluoromethyl, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Substituents: The difluoromethyl, methyl, and nitro groups can be introduced through various substitution reactions.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through the reaction of the pyrazole derivative with a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction of Nitro Group: Amino derivative of the pyrazole compound.
Substitution of Difluoromethyl Group: Various substituted pyrazole derivatives.
Hydrolysis: Propanoic acid derivatives.
Scientific Research Applications
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[3-(trifluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-[3-(chloromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O4/c1-3-6(13(16)17)5(7(9)10)11-12(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMZGKXXLKYCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)O)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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